KMUP-4

Description

Properties

CAS No. |

864873-81-4 |

|---|---|

Molecular Formula |

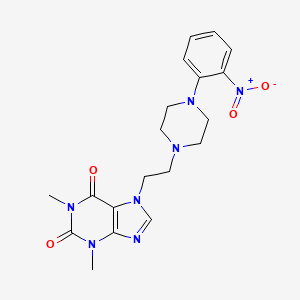

C19H23N7O4 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

1,3-dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione |

InChI |

InChI=1S/C19H23N7O4/c1-21-17-16(18(27)22(2)19(21)28)25(13-20-17)12-9-23-7-10-24(11-8-23)14-5-3-4-6-15(14)26(29)30/h3-6,13H,7-12H2,1-2H3 |

InChI Key |

GHCXHWXSBNBFPF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KMUP-4; KMUP 4; KMUP4; |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of KMUP-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMUP-4, a xanthine derivative, demonstrates significant potential in cardiovascular pharmacology. Its mechanism of action is multifaceted, primarily revolving around the modulation of cyclic nucleotide signaling pathways, enhancement of nitric oxide bioavailability, and activation of potassium channels. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of this compound, supported by available quantitative data and detailed experimental methodologies. The intricate signaling cascades are visually represented to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its physiological effects through a combination of interconnected mechanisms, primarily leading to vasodilation and demonstrating cardioprotective properties. The core actions of this compound can be categorized as follows:

-

Inhibition of Phosphodiesterases (PDEs): this compound inhibits the activity of PDE isoforms, particularly PDE3, PDE4, and PDE5.[1] This inhibition leads to a reduction in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in their intracellular accumulation.

-

Enhancement of the Nitric Oxide (NO) Signaling Pathway: this compound has been shown to increase the expression of endothelial nitric oxide synthase (eNOS).[1][2] This enzyme is responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The elevated levels of cGMP, resulting from PDE5 inhibition, further potentiate the NO signaling cascade.

-

Activation of Potassium (K+) Channels: The compound activates K+ channels in vascular smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca2+ channels, reducing intracellular calcium concentration and promoting muscle relaxation.

These primary actions converge to produce a potent vasorelaxant effect, which is mediated by both endothelium-dependent and -independent pathways.

Signaling Pathways

The pharmacological effects of this compound are orchestrated through complex and interconnected signaling pathways. The primary cascade involves the Nitric Oxide/soluble Guanylate Cyclase/cGMP/Protein Kinase G (NO/sGC/cGMP/PKG) pathway, which is synergistically amplified by the inhibition of PDEs.

NO/sGC/cGMP/PKG Signaling Pathway

cAMP/PKA Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs, providing insights into its potency and efficacy.

Table 1: Vasorelaxant Effects of this compound

| Parameter | Endothelium-Intact Aorta | Endothelium-Denuded Aorta | Reference |

| pEC₅₀ | 6.45 | 5.94 | [1] |

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of this compound and its Analogs

| Compound | PDE Isoform | Inhibition (%) at 10 µM | IC₅₀ | Reference |

| This compound | PDE3 | 56% | Not Reported | |

| PDE4 | 33% | Not Reported | ||

| PDE5 | 15% | Not Reported | ||

| KMUP-1 | PDE3 | Not Reported | Not Reported | [3] |

| PDE4 | Not Reported | Not Reported | [3] | |

| PDE5 | Not Reported | Not Reported | [3] | |

| KMUP-3 | PDE3 | More potent than KMUP-1 | Adaptable from study | [3] |

| PDE4 | More potent than KMUP-1 | Adaptable from study | [3] | |

| PDE5 | More potent than KMUP-1 | Adaptable from study | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Aortic Ring Vasorelaxation Assay

This protocol is designed to assess the vasorelaxant effects of this compound on isolated aortic rings.

Phosphodiesterase (PDE) Inhibition Assay

This colorimetric assay determines the inhibitory activity of this compound on different PDE isoforms.

Western Blot Analysis for eNOS Expression

This protocol is used to quantify the expression levels of eNOS protein in response to this compound treatment.

Conclusion

The mechanism of action of this compound is characterized by a synergistic interplay of PDE inhibition, enhancement of the NO/cGMP pathway, and activation of K+ channels. These actions collectively contribute to its potent vasorelaxant and potential cardioprotective effects. Further research to elucidate the specific IC₅₀ values of this compound for various PDE isoforms and to explore its downstream signaling targets in greater detail will be invaluable for its continued development as a therapeutic agent. This technical guide provides a foundational understanding of this compound's pharmacology, offering a framework for future investigations and drug development endeavors.

References

KMUP-4 as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMUP-4, a novel xanthine and piperazine derivative, has emerged as a significant subject of investigation within cardiovascular and cellular research. Synthesized as 7-{2-[4-(4-nitrobenzene) piperazinyl]ethyl}-1, 3-dimethylxanthine, and also referred to in literature as KMUP-3, this compound exhibits potent activity as a phosphodiesterase (PDE) inhibitor.[1] PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating a wide array of downstream signaling pathways. This activity gives this compound a broad therapeutic potential, with demonstrated effects in models of pulmonary hypertension, cardiac hypertrophy, and vasodilation. This guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies associated with this compound's function as a PDE inhibitor.

Core Mechanism of Action

The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes. This inhibition prevents the hydrolysis of cAMP and cGMP to their inactive forms, AMP and GMP, respectively. The resulting accumulation of these cyclic nucleotides leads to the activation of their primary downstream effectors: protein kinase A (PKA) and protein kinase G (PKG).[2]

This compound has been shown to inhibit multiple PDE isoforms, including PDE3, PDE4, and PDE5, without significant selectivity among them.[3] The subsequent increase in both cAMP and cGMP triggers a cascade of signaling events that ultimately lead to its physiological effects, such as smooth muscle relaxation and the regulation of cellular proliferation and inflammation.

Quantitative Data: Phosphodiesterase Inhibition

| Compound | PDE Isoform | IC50 (µM) | Selectivity Notes |

| This compound (KMUP-3) | PDE3, PDE4, PDE5 | Data not available | More potent than KMUP-1; non-selective among PDE3/4/5.[3] |

| KMUP-1 | General PDE | Data not available | Inhibits PDE activity in human platelets at 100 µM.[4] |

| Propentofylline | PDE II | 20 | Most inhibitory against cGMP-stimulated PDE II among tested xanthines.[5] |

| Propentofylline | PDE IV vs. PDE III | - | Exhibits marked selectivity for PDE IV over PDE III.[5] |

| Pentoxifylline | PDE III / PDE IV | ~100 (10-4 M range) | Modestly inhibits both cAMP-specific isoforms with similar potency.[5] |

| Roflumilast | PDE4B / PDE4D | 0.00084 / 0.00068 | Highly potent and selective for PDE4B and PDE4D.[6] |

| Tetomilast | PDE4 | 0.074 | Potent PDE4 inhibitor.[6] |

Key Signaling Pathways and Physiological Effects

This compound's elevation of intracellular cGMP and cAMP initiates several critical signaling cascades that mediate its physiological effects, particularly in the cardiovascular system.

NO/sGC/cGMP/PKG Pathway and Vasodilation

A primary mechanism for this compound-induced vasodilation involves the nitric oxide (NO) signaling pathway. This compound enhances the effects of NO by preventing the degradation of its second messenger, cGMP. The accumulated cGMP activates Protein Kinase G (PKG), which in turn promotes vasorelaxation through multiple downstream actions:

-

Inhibition of RhoA/ROCK Pathway: PKG can inhibit the RhoA/Rho kinase (ROCK) pathway, a key regulator of Ca²⁺ sensitization in smooth muscle cells.[5][7] Inhibition of this pathway leads to myosin light chain dephosphorylation and subsequent muscle relaxation.

-

Modulation of K⁺ Channels: The activation of K⁺ channels by PKG leads to hyperpolarization of the smooth muscle cell membrane, which closes voltage-gated Ca²⁺ channels and reduces intracellular calcium, causing relaxation.[4]

-

Reduction of Intracellular Ca²⁺: PKG can directly phosphorylate components of the calcium signaling machinery to reduce intracellular Ca²⁺ levels, contributing to vasodilation.[6]

Regulation of Adipogenesis and Lipolysis

In adipocytes, this compound has demonstrated dual roles in regulating lipid metabolism. By inhibiting PDEs, it prevents the degradation of both cAMP and cGMP.

-

Inhibition of Adipogenesis: this compound attenuates the MAPKs and Akt/PPARγ signaling pathways, which are crucial for adipocyte differentiation and proliferation.

-

Stimulation of Lipolysis: The elevation of cAMP/PKA and cGMP/PKG levels activates hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. This suggests a potential role for this compound in managing obesity-related conditions.

Experimental Protocols

The characterization of this compound has involved a range of in vivo and in vitro experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Assessment of Vasodilation in Pulmonary Artery Rings (Ex Vivo)

-

Objective: To measure the direct effect of this compound on the contractility of vascular smooth muscle.

-

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the pulmonary artery is excised and placed in cold Krebs-Ringer bicarbonate solution. The artery is cleaned of connective tissue and cut into rings (2-3 mm in width). For some experiments, the endothelium is denuded by gently rubbing the intimal surface.[7]

-

Isometric Tension Recording: Rings are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Contraction and Relaxation: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or the thromboxane A₂ mimetic U46619.[7]

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve for relaxation.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor agent.

-

Evaluation of Cardiac Hypertrophy (In Vivo)

-

Objective: To determine if this compound can reduce isoprenaline (ISO)-induced cardiac hypertrophy in a rat model.

-

Methodology:

-

Animal Model: Wistar rats are used. Cardiac hypertrophy is induced by daily subcutaneous injections of isoprenaline (e.g., 5 mg/kg) for a specified period (e.g., 10 days).[3]

-

Treatment Groups: Animals are divided into control, ISO-only, and ISO + this compound groups. The treatment group receives this compound orally or via injection prior to the ISO administration.[3]

-

Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and parameters like blood pressure and heart rate are measured.

-

Tissue Collection and Analysis: Hearts are excised, weighed, and processed for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis) and molecular analysis.

-

Molecular Analysis (Western Blotting): Heart tissue lysates are used to quantify the expression levels of key proteins in the NO/cGMP/PKG pathway (e.g., eNOS, PKG) and hypertrophic signaling pathways (e.g., calcineurin A, ERK1/2) via Western blotting.[3]

-

Conclusion

This compound is a multifaceted phosphodiesterase inhibitor with significant therapeutic potential, particularly in the treatment of cardiovascular disorders. Its ability to non-selectively inhibit several PDE isoforms leads to the accumulation of both cGMP and cAMP, activating a broad range of downstream signaling pathways. The primary effects observed in preclinical studies, including potent vasodilation, reduction of pulmonary hypertension, and attenuation of cardiac hypertrophy, are largely mediated through the enhancement of the NO/cGMP/PKG signaling cascade and inhibition of the RhoA/ROCK pathway. Further research to elucidate its precise binding kinetics, isoform specificity, and performance in clinical settings is warranted to fully realize its potential as a therapeutic agent.

References

- 1. Phosphodiesterase inhibitor KMUP-3 displays cardioprotection via protein kinase G and increases cardiac output via G-protein-coupled receptor agonist activity and Ca(2+) sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]

The Xanthine Derivative KMUP-4: A Technical Guide to its Mechanism of Action in Potassium Channel Activation and Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMUP-4, a xanthine derivative, has emerged as a significant modulator of vascular smooth muscle tone and displays potential therapeutic applications in conditions such as pulmonary hypertension. Its mechanism of action is multifaceted, primarily revolving around the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, inhibition of phosphodiesterases (PDEs), and subsequent activation of potassium channels, leading to vasodilation. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound and its analogs (e.g., KMUP-1), with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Core Mechanism of Action: cGMP Enhancement and Rho-Kinase Inhibition

This compound and its related compounds exert their primary effects by augmenting intracellular levels of cyclic nucleotides, particularly cGMP. This is achieved through a dual mechanism: stimulation of soluble guanylyl cyclase (sGC) and inhibition of cGMP-degrading phosphodiesterases. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates and inactivates RhoA, a small GTPase.[1][2] The inactivation of RhoA prevents the activation of its downstream effector, Rho-kinase (ROCK).[3][4] This cGMP-dependent inhibition of the RhoA/ROCK pathway leads to the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation and vasodilation.[3][4]

Signaling Pathway: this compound, cGMP, and Rho-Kinase

Potassium Channel Activation: The Role of BKCa Channels

A key downstream effect of the this compound-induced signaling cascade is the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[5][6][7] The activation of BKCa channels is primarily mediated by PKG, although a contribution from cAMP-dependent protein kinase A (PKA) has also been observed.[5][6] The opening of BKCa channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization results in the closure of voltage-dependent L-type Ca2+ channels, thereby reducing intracellular Ca2+ concentration and promoting vasorelaxation.[6][8]

Signaling Pathway: this compound and BKCa Channel Activation

Quantitative Data Summary

The following tables summarize the quantitative effects of KMUP-1, a potent analog of this compound, on various physiological parameters.

Table 1: Vasorelaxant Effects of KMUP-1

| Preparation | Agonist | KMUP-1 Concentration | Relaxation (%) | EC50 (µM) |

| Endothelium-intact Pulmonary Artery Rings | Phenylephrine (10 µM) | 0.01-100 µM | Concentration-dependent | Not specified |

| Endothelium-intact Pulmonary Artery Rings | U46619 (0.5 µM) | Concentration-dependent | Reduced in endothelium-denuded rings | Not specified |

| Endothelium-intact Rat Thoracic Aorta | High K+ (30 mM) | 1 nM - 100 µM | Concentration-dependent | Not specified |

Table 2: Effects of KMUP-1 on Cyclic Nucleotide Levels

| Cell Type | Condition | KMUP-1 Concentration | cGMP Increase | cAMP Increase |

| Rat A10 Vascular Smooth Muscle Cells | - | 0.1 - 100 µM | Dose-related | No significant change |

Data extracted from[10].

Table 3: Inhibitory Effects of KMUP-1 on Ion Channels

| Channel | Cell Type | KMUP-1 Concentration | Inhibition | IC50 |

| L-type Ca2+ Channels | Rat Basilar Artery Smooth Muscle Cells | 1, 3, 10 µM | Concentration-dependent | 2.27 ± 0.45 µM |

| Voltage-gated Na+ Channels (Transient) | Pituitary GH3 Cells | - | - | 22.5 µM |

| Voltage-gated Na+ Channels (Late) | Pituitary GH3 Cells | - | - | 1.8 µM |

Detailed Experimental Protocols

Measurement of Vascular Reactivity (Isometric Tension)

Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.

Protocol:

-

Male Wistar rats are euthanized, and the thoracic aorta or pulmonary artery is excised and placed in cold Krebs solution.

-

The artery is cleaned of connective tissue and cut into rings (2-3 mm in length). For endothelium-denuded preparations, the endothelium is removed by gently rubbing the intimal surface with a wooden stick.

-

Each ring is mounted in a 10 mL organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer and allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

After equilibration, the rings are contracted with an agonist such as phenylephrine (10 µM) or a high potassium solution (e.g., 30 mM KCl).[3][9]

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

-

Relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

Patch-Clamp Electrophysiology for BKCa Channel Activity

Objective: To measure the effect of this compound on the activity of BKCa channels in isolated vascular smooth muscle cells.

Protocol:

-

Smooth muscle cells are enzymatically dissociated from arteries (e.g., rat basilar artery).

-

Whole-cell, inside-out, or cell-attached patch-clamp configurations are established using a patch-clamp amplifier and borosilicate glass pipettes.[5][6]

-

For whole-cell recordings, the pipette solution contains a high concentration of potassium, and the bath solution is a physiological saline solution.

-

Cells are held at a specific holding potential (e.g., -40 mV), and voltage steps are applied to elicit potassium currents.

-

This compound is applied to the bath, and changes in the outward potassium current, characteristic of BKCa channels, are recorded.

-

The identity of the BKCa current can be confirmed by its blockade with specific inhibitors like iberiotoxin (100 nM) or charybdotoxin (100 nM).[6]

Experimental Workflow: Patch-Clamp Electrophysiology

Measurement of Intracellular cGMP and cAMP

Objective: To quantify the levels of cyclic nucleotides in cultured cells following treatment with this compound.

Protocol:

-

Vascular smooth muscle cells (e.g., rat A10 cells) are cultured in appropriate media.

-

Cells are pre-incubated with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for a short period to prevent cyclic nucleotide degradation.

-

The cells are then treated with various concentrations of this compound for a specified time.

-

The reaction is terminated by adding ice-cold acid (e.g., trichloroacetic acid or perchloric acid).

-

The cell lysates are collected and centrifuged.

-

The supernatant containing the cyclic nucleotides is extracted and purified.

-

The concentrations of cGMP and cAMP are determined using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.[10]

Conclusion

This compound is a potent vasodilator with a well-defined mechanism of action centered on the enhancement of cGMP signaling. By activating sGC and inhibiting PDEs, this compound elevates intracellular cGMP, leading to the inhibition of the RhoA/ROCK pathway. A significant consequence of this signaling cascade is the activation of BKCa potassium channels, resulting in membrane hyperpolarization and a reduction in intracellular calcium. This comprehensive understanding of this compound's molecular pharmacology, supported by the quantitative data and experimental protocols presented herein, provides a solid foundation for further research and development of this compound for the treatment of cardiovascular diseases, particularly those characterized by excessive vasoconstriction and vascular remodeling.

References

- 1. cGMP-dependent protein kinase phosphorylates and inactivates RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-dependent protein kinase inhibits serum-response element-dependent transcription by inhibiting rho activation and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. KMUP‐1 inhibits L‐type Ca2+ channels involved the protein kinase C in rat basilar artery myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

The Role of cGMP in the Putative KMUP-4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMUP-4, a xanthine derivative, is a novel compound with potential therapeutic applications in cardiovascular and inflammatory diseases. While direct research on this compound is emerging, its signaling pathway and mechanism of action can be largely inferred from extensive studies on its close structural and functional analogs, KMUP-1 and KMUP-3. This technical guide delineates the putative role of cyclic guanosine monophosphate (cGMP) in the this compound signaling cascade. It is proposed that this compound acts as a phosphodiesterase (PDE) inhibitor, leading to elevated intracellular cGMP levels. This accumulation of cGMP subsequently activates Protein Kinase G (PKG), initiating a cascade of downstream events that culminate in vasodilation, anti-inflammatory effects, and cardioprotection. This guide provides a comprehensive overview of the core signaling pathway, summarizes relevant quantitative data from related compounds, details key experimental methodologies, and presents visual diagrams to facilitate a deeper understanding of this promising therapeutic agent's mechanism of action.

Introduction

Xanthine derivatives have long been recognized for their diverse pharmacological activities. The KMUP series of compounds, including KMUP-1 and KMUP-3, have demonstrated significant potential in the treatment of cardiovascular disorders through their influence on the nitric oxide (NO)-cGMP signaling pathway. It is hypothesized that this compound shares this mechanism of action. The central hypothesis is that this compound inhibits phosphodiesterases (PDEs), enzymes responsible for the degradation of cGMP. By inhibiting these enzymes, this compound is expected to increase intracellular cGMP concentrations, thereby activating cGMP-dependent protein kinase (PKG) and eliciting a range of physiological responses, most notably smooth muscle relaxation and modulation of inflammatory processes.

The Core Signaling Pathway: cGMP as a Key Second Messenger

The proposed signaling pathway for this compound, based on evidence from its analogs, positions cGMP as a critical second messenger. The cascade is initiated by an increase in intracellular cGMP, which can be achieved through two primary mechanisms: stimulation of soluble guanylyl cyclase (sGC) by nitric oxide (NO) or inhibition of cGMP-degrading PDEs. KMUP compounds primarily act through the latter mechanism.

Phosphodiesterase (PDE) Inhibition

This compound is predicted to function as a non-selective inhibitor of multiple PDE isoenzymes, particularly PDE3, PDE4, and PDE5.[1] Inhibition of these PDEs prevents the hydrolysis of cGMP to GMP, leading to an accumulation of cGMP within the cell.

Activation of Protein Kinase G (PKG)

The elevated levels of intracellular cGMP directly bind to and activate Protein Kinase G (PKG), a serine/threonine protein kinase.[2] Activated PKG then phosphorylates a variety of downstream target proteins, leading to the observed physiological effects.

Downstream Effects of PKG Activation

PKG phosphorylation of target proteins in vascular smooth muscle cells (VSMCs) leads to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium. This results in vasodilation and a reduction in blood pressure. The key mechanisms include:

-

Inhibition of L-type Ca2+ channels, reducing calcium influx.

-

Activation of Ca2+-activated potassium channels (BKCa), leading to hyperpolarization and subsequent closure of voltage-gated Ca2+ channels.

-

Phosphorylation of the inositol 1,4,5-trisphosphate (IP3) receptor, inhibiting Ca2+ release from the sarcoplasmic reticulum.

-

Activation of myosin light chain phosphatase, leading to dephosphorylation of the myosin light chain and smooth muscle relaxation.

The proposed signaling pathway is illustrated in the following diagram:

Quantitative Data from Related Compounds (KMUP-1 & KMUP-3)

While specific quantitative data for this compound is not yet widely available, the following tables summarize key findings for its analogs, KMUP-1 and KMUP-3, which provide a strong indication of the expected potency and efficacy of this compound.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity

| Compound | PDE Isoform | IC50 (µM) | Reference |

| KMUP-1 | PDE3 | >10 | [1] |

| PDE4 | >10 | [1] | |

| PDE5 | 1.5 ± 0.2 | [1] | |

| KMUP-3 | PDE3 | 3.2 ± 0.4 | [1] |

| PDE4 | 4.1 ± 0.5 | [1] | |

| PDE5 | 2.8 ± 0.3 | [1] |

Table 2: Effects on Vascular Tone and Hemodynamics

| Compound | Parameter | Model | Effect | Reference |

| KMUP-1 | Vasorelaxation (EC50) | Rat Aorta | 0.87 ± 0.12 µM | [3] |

| Mean Arterial Pressure | Rat | Decrease | [4] | |

| KMUP-3 | Vasorelaxation | Guinea Pig Trachea | Relaxation | [1] |

| Blood Pressure | Rat | Decrease | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the role of cGMP in the this compound signaling pathway.

Measurement of Phosphodiesterase (PDE) Inhibitory Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various PDE isoforms.

Methodology:

-

Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) are used.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains a fixed concentration of the respective PDE enzyme, a fluorescently labeled cGMP substrate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Measurement of Intracellular cGMP Levels

Objective: To quantify the effect of this compound on intracellular cGMP concentrations in vascular smooth muscle cells (VSMCs).

Methodology:

-

Primary VSMCs are cultured to confluence in appropriate multi-well plates.

-

Cells are pre-treated with a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation by other PDEs if a specific pathway is being investigated.

-

Cells are then stimulated with various concentrations of this compound for a defined period.

-

The reaction is terminated by lysing the cells with an appropriate buffer.

-

The cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit.[7]

-

Results are typically normalized to the total protein concentration in each sample.

Assessment of Vasodilation in Isolated Arterial Rings

Objective: To evaluate the vasodilatory effect of this compound on isolated blood vessels.

Methodology:

-

Arteries (e.g., rat aorta or mesenteric artery) are carefully dissected and cut into rings of 2-3 mm in length.

-

The rings are mounted in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or U46619.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension are recorded, and the relaxation response is expressed as a percentage of the pre-contraction tension.

-

Dose-response curves are constructed to determine the EC50 value for this compound-induced vasodilation.

Conclusion

The available evidence from studies on KMUP-1 and KMUP-3 strongly suggests that cGMP plays a pivotal role in the signaling pathway of this compound. By inhibiting phosphodiesterases, this compound is anticipated to increase intracellular cGMP levels, leading to the activation of PKG and subsequent vasodilation and other beneficial cardiovascular and anti-inflammatory effects. The quantitative data from its analogs indicate that it is likely to be a potent compound. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the this compound signaling pathway and the validation of its therapeutic potential. Further research specifically focused on this compound is warranted to confirm these hypotheses and to fully elucidate its pharmacological profile. This will be crucial for its development as a potential therapeutic agent for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. courses.edx.org [courses.edx.org]

- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

KMUP-4: A Novel Xanthine Derivative with Cardioprotective Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. KMUP-4 (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine), a synthetic xanthine-based derivative, has emerged as a promising candidate with multifaceted protective effects on the cardiovascular system. This technical guide provides an in-depth overview of the core research applications of this compound in cardiovascular disease, focusing on its mechanism of action, key experimental findings, and detailed protocols for its investigation.

Mechanism of Action: A Multi-Target Approach

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways. It is recognized as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE3, PDE4, and PDE5. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), crucial second messengers in cardiovascular signaling. The primary downstream pathways affected by this compound include:

-

Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG) Pathway: this compound enhances the NO/cGMP signaling cascade, a critical pathway for vasodilation, and inhibition of cardiac hypertrophy and apoptosis.[1][2]

-

ERK1/2 and Calcineurin A Signaling: In the context of cardiac hypertrophy, this compound has been shown to attenuate the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and calcineurin A, key mediators of hypertrophic signaling.[2]

-

RhoA/ROCK Pathway: this compound inhibits the RhoA/Rho kinase (ROCK) pathway, which is involved in vasoconstriction and the development of pulmonary hypertension.

-

Akt/GSK-3β Pathway: The compound has been observed to suppress the Akt/GSK-3β signaling cascade, which plays a role in cardiomyocyte hypertrophy.[3]

-

Heme Oxygenase-1 (HO-1) Activation: this compound upregulates the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties that contributes to its cardioprotective effects.[3]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

| Cell Line | Inducing Agent | This compound Concentration (µM) | Endpoint | Result | Reference |

| H9c2 | Endothelin-1 (100 nM) | 1, 10 | Cell Surface Area | Dose-dependent reduction in ET-1 induced increase | [3] |

| H9c2 | Endothelin-1 (100 nM) | 1, 10 | ANP & BNP Expression | Dose-dependent inhibition of hypertrophic markers | [3] |

| Neonatal Rat Cardiomyocytes | Isoprenaline (1 µM) | 0.1, 1, 10 | Cell Surface Area | Significant attenuation of ISO-induced hypertrophy | [2] |

Table 2: In Vivo Effects of this compound on Cardiac Hypertrophy

| Animal Model | Treatment | This compound Dose | Endpoint | Result | Reference |

| Wistar Rats | Isoprenaline (5 mg/kg/day) | 0.5 mg/kg/day (i.p.) | Heart Weight/Body Weight Ratio | Attenuated ISO-induced increase | [2] |

| Wistar Rats | Isoprenaline (5 mg/kg/day) | 0.5 mg/kg/day (i.p.) | Cardiac Fibrosis | Reduced ISO-induced fibrosis | [2] |

| SHRs | Chronic Hypertension (28 days) | 10, 30 mg/kg/day (oral) | Systolic Arterial Pressure | Prevented the development of hypertension | [4][5] |

| SHRs | Chronic Hypertension (28 days) | 10, 30 mg/kg/day (oral) | Heart Weight Index | Attenuated cardiac hypertrophy | [4][5] |

Table 3: Effects of this compound on Cardiomyocyte Apoptosis

| Cell Line | Inducing Agent | This compound Concentration (µM) | Endpoint | Result | Reference |

| H9c2 | Hypoxia | 0.1, 1, 10 | Cell Viability (MTT Assay) | Improved cell viability | [1] |

| H9c2 | Hypoxia | 0.1, 1, 10 | DNA Fragmentation | Inhibited hypoxia-induced DNA laddering | [1] |

| H9c2 | Hypoxia | 1, 10 | Intracellular ROS | Significantly reduced ROS generation | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

In Vitro Cardiomyocyte Hypertrophy Model

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Hypertrophy: To induce hypertrophy, H9c2 cells are treated with an inducing agent such as endothelin-1 (ET-1) at a concentration of 100 nM for 4 days or isoprenaline (ISO) at 1 µM for 48 hours.[2][3]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour before the addition of the hypertrophic stimulus.

-

Assessment of Hypertrophy:

-

Cell Surface Area: Cells are fixed with 1% glutaraldehyde and stained with 0.1% crystal violet. The cell surface area is measured using imaging software.[2]

-

Hypertrophic Markers: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is quantified by Western blotting.[3]

-

In Vivo Cardiac Hypertrophy Model

-

Animal Model: Male Wistar rats or spontaneously hypertensive rats (SHRs) are commonly used.[2][4][5]

-

Induction of Hypertrophy:

-

This compound Administration:

-

Assessment of Hypertrophy:

-

Hemodynamic Measurements: Systolic arterial pressure and heart rate are monitored.

-

Gravimetric Analysis: The heart is excised, and the ratio of heart weight to body weight is calculated.

-

Histology: Cardiac tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess fibrosis.[2]

-

Cardiomyocyte Apoptosis Assay

-

Cell Culture and Hypoxia Induction: H9c2 cells are cultured as described above. To induce apoptosis, cells are subjected to hypoxia, typically by placing them in a hypoxic chamber with a gas mixture of 94% N2, 5% CO2, and 1% O2.

-

This compound Treatment: Cells are pre-treated with this compound (0.1, 1, and 10 µM) before being subjected to hypoxia.[1]

-

Assessment of Apoptosis:

-

Cell Viability (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells reduce MTT to a purple formazan product, which is quantified spectrophotometrically.[1]

-

DNA Laddering Assay: Genomic DNA is extracted, and DNA fragmentation, a hallmark of apoptosis, is visualized by agarose gel electrophoresis.[1]

-

Hoechst 33342 Staining: Nuclear morphology is observed by staining with the fluorescent dye Hoechst 33342. Apoptotic nuclei appear condensed and brightly stained.[1]

-

Western Blot Analysis

-

Protein Extraction: Cells or heart tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, calcineurin A, eNOS, iNOS, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for various cardiovascular diseases, including cardiac hypertrophy, heart failure, and pulmonary hypertension. Its multifaceted mechanism of action, targeting multiple key signaling pathways, offers a comprehensive approach to cardioprotection. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the long-term efficacy and safety of this compound in preclinical and clinical settings.

References

- 1. A novel peptide HSP-17 ameliorates oxidative stress injury and apoptosis in H9c2 cardiomyocytes by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KMUP-1 attenuates isoprenaline-induced cardiac hypertrophy in rats through NO/cGMP/PKG and ERK1/2/calcineurin A pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KMUP-1 Attenuates Endothelin-1-Induced Cardiomyocyte Hypertrophy through Activation of Heme Oxygenase-1 and Suppression of the Akt/GSK-3β, Calcineurin/NFATc4 and RhoA/ROCK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KMUP‐1 inhibits hypertension‐induced left ventricular hypertrophy through regulation of nitric oxide synthases, ERK1/2, and calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KMUP-1 inhibits hypertension-induced left ventricular hypertrophy through regulation of nitric oxide synthases, ERK1/2, and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of KMUP-4

An In-depth Technical Guide to the Discovery and Synthesis of KMUP-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 7-{2-[4-(4-nitrobenzene) piperazinyl]ethyl}-1,3-dimethylxanthine, is a synthetic xanthine derivative that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It details the compound's mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor and a modulator of critical signaling pathways, including those mediated by cGMP/PKG, cAMP/PKA, and RhoA/ROCK. This guide summarizes key quantitative data, outlines detailed experimental protocols for its biological evaluation, and presents visual diagrams of its signaling cascades to facilitate a deeper understanding for research and drug development professionals.

Discovery and Rationale

This compound belongs to a class of xanthine derivatives developed to possess a multi-faceted pharmacological profile. The core structure, a dimethylxanthine, is a well-known scaffold for PDE inhibition. The addition of a piperazinyl-ethyl moiety at the 7-position was designed to modulate G-protein-coupled receptor (GPCR) activity and other signaling pathways. The discovery of this compound and its analogues, like KMUP-1 and KMUP-3, stemmed from research aimed at creating compounds with combined cardioprotective, vasodilatory, and anti-inflammatory effects. Specifically, KMUP-3 (a closely related analogue) was investigated for its ability to improve outcomes in hypoperfused myocardium by inducing Ca2+ sensitization to counteract the Ca2+ blocking effects of Protein Kinase G (PKG) activation[1][2].

Chemical Synthesis

A probable approach is the reaction of a halogenated xanthine derivative, such as 7-(2-chloroethyl)-1,3-dimethylxanthine, with 1-(4-nitrophenyl)piperazine. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid byproduct. The mixture would be heated to drive the reaction to completion.

Plausible Synthesis Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several interconnected signaling pathways. Its primary activities include the inhibition of phosphodiesterases and the activation of cGMP- and cAMP-mediated pathways.

PDE Inhibition and Cyclic Nucleotide Regulation

This compound functions as an inhibitor of multiple phosphodiesterase (PDE) isoenzymes, including PDE3, PDE4, and PDE5[1]. By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG)[4]. This cascade is central to many of the observed physiological effects, such as smooth muscle relaxation and cardioprotection[4].

References

- 1. KMUP-1 Attenuates Endothelin-1-Induced Cardiomyocyte Hypertrophy through Activation of Heme Oxygenase-1 and Suppression of the Akt/GSK-3β, Calcineurin/NFATc4 and RhoA/ROCK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine derivatives of dimethylxanthines. IV. Reaction of beta,gamma-epoxypropyldimethylxanthines with piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: KMUP-4 In Vitro Vasodilation Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro vasodilation assay to evaluate the efficacy and mechanism of action of KMUP-4, a xanthine derivative. The protocol is based on established methodologies for assessing vasorelaxant properties of novel compounds using isolated rat aortic rings. Additionally, this note outlines the key signaling pathways implicated in the vasodilatory effects of related KMUP compounds, offering a framework for mechanistic studies of this compound.

Introduction

This compound belongs to a class of xanthine and piperazine derivatives that have demonstrated significant vasorelaxant properties. Its structural analog, KMUP-1, is known to induce vasodilation through a multi-target mechanism involving the activation of the nitric oxide/soluble guanylyl cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) pathway, inhibition of phosphodiesterases (PDEs), and the opening of potassium (K+) channels in vascular smooth muscle.[1] The cGMP-PKG signaling pathway is a crucial mediator in the relaxation of vascular smooth muscle cells.[2] This protocol details the in vitro assessment of this compound's vasodilatory effects on isolated arterial segments, a critical step in its pharmacological profiling.

Signaling Pathway of KMUP-Class Compounds

The vasodilatory action of KMUP compounds is primarily mediated through the enhancement of cGMP signaling. This involves direct or indirect stimulation of soluble guanylyl cyclase (sGC) and inhibition of cGMP-degrading phosphodiesterases (PDEs). The resulting increase in intracellular cGMP activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets.[2][3] This cascade leads to a decrease in intracellular Ca2+ concentration and dephosphorylation of the myosin light chain, causing smooth muscle relaxation and vasodilation.[4] Furthermore, activation of K+ channels, particularly ATP-sensitive K+ (KATP) channels, contributes to membrane hyperpolarization, which also promotes relaxation.[1][5]

References

- 1. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. ajpbp.com [ajpbp.com]

- 5. KATP-channel-induced vasodilation is modulated by the Na,K-pump activity in rabbit coronary small arteries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing KMUP-4 in Isolated Aortic Ring Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing KMUP-4, a novel vasoactive compound, in isolated aortic ring experiments. This ex vivo model is crucial for characterizing the compound's effects on vascular smooth muscle tone and elucidating its mechanism of action. The following protocols and data are compiled from established methodologies in vascular pharmacology.

Introduction to this compound and its Vasodilatory Properties

This compound is a synthetic chemical entity with significant potential for cardiovascular applications. It exhibits potent vasodilatory effects on vascular smooth muscle, making it a subject of interest for the development of antihypertensive and other vasorelaxant therapies. Isolated aortic ring experiments offer a robust and controlled environment to study the direct effects of this compound on blood vessels, independent of systemic physiological variables.

The primary mechanism of this compound-induced vasorelaxation involves the modulation of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Additionally, this compound has been shown to interact with potassium (K+) channels and inhibit phosphodiesterase (PDE) activity, contributing to its overall vasodilatory profile.[1]

Experimental Protocols

Preparation of Isolated Rat Thoracic Aortic Rings

This protocol outlines the steps for the dissection and preparation of rat aortic rings for isometric tension studies.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4·7H2O 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.1)

-

Anesthetic (e.g., sodium pentobarbital)

-

Dissection instruments (scissors, forceps)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize the rat using an approved method.

-

Immediately perform a thoracotomy and carefully excise the thoracic aorta.

-

Place the aorta in a petri dish filled with cold Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

-

Mount each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

Protocol for Assessing Vasorelaxant Effects of this compound

This protocol describes the procedure to evaluate the concentration-dependent relaxation effect of this compound on pre-contracted aortic rings.

Procedure:

-

After the equilibration period, induce a stable contraction in the aortic rings by adding a vasoconstrictor agent. Commonly used agents include:

-

Phenylephrine (PE, 1 µM)

-

Potassium Chloride (KCl, 60-80 mM)

-

-

Once a stable plateau of contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Record the changes in isometric tension until a maximal relaxation response is observed or the highest concentration of this compound is reached.

-

The relaxation at each concentration is expressed as a percentage of the initial contraction induced by the vasoconstrictor.

Investigating the Mechanism of Action

To elucidate the signaling pathways involved in this compound-induced vasorelaxation, specific inhibitors can be used.

Procedure:

-

Following the equilibration period, pre-incubate the aortic rings with one of the following inhibitors for 20-30 minutes before inducing contraction with phenylephrine:

-

To investigate the role of the NO-cGMP pathway:

-

L-NAME (100 µM), a nitric oxide synthase (NOS) inhibitor.

-

ODQ (10 µM), a soluble guanylate cyclase (sGC) inhibitor.

-

-

To investigate the role of potassium channels:

-

Tetraethylammonium (TEA, 1-10 mM), a non-selective K+ channel blocker.

-

Glibenclamide (1-10 µM), an ATP-sensitive K+ channel (KATP) blocker.

-

4-Aminopyridine (4-AP, 100 µM), a voltage-gated K+ channel (KV) blocker.

-

-

To investigate the role of PDE inhibition:

-

IBMX (0.5 µM), a non-selective phosphodiesterase (PDE) inhibitor, can be used to assess additive effects with this compound.[1]

-

-

-

After pre-incubation, induce contraction with phenylephrine and then perform the cumulative concentration-response curve for this compound as described above.

-

Compare the concentration-response curves obtained in the presence and absence of the inhibitors to determine the contribution of each pathway.

Data Presentation

The vasorelaxant effects of this compound (analogous data from KMUP-1) are summarized in the table below. This data highlights the potency and efficacy of the compound under various experimental conditions.

| Experimental Condition | Agonist (Pre-contraction) | -log EC50 (M) | Emax (%) |

| Endothelium-Intact | Phenylephrine (1 µM) | 7.85 ± 0.09 | 98.5 ± 1.5 |

| Endothelium-Denuded | Phenylephrine (1 µM) | 6.98 ± 0.08 | 95.3 ± 2.1 |

| + L-NAME (100 µM) | Phenylephrine (1 µM) | 6.85 ± 0.11 | 94.8 ± 2.3 |

| + ODQ (1 µM) | Phenylephrine (1 µM) | 6.79 ± 0.12 | 93.7 ± 2.8 |

| + Glibenclamide (1 µM) | Phenylephrine (1 µM) | 7.12 ± 0.10 | 96.1 ± 1.9 |

| + IBMX (0.5 µM) | Phenylephrine (0.01-0.1 µM KMUP-1) | 10.60 ± 0.13 (additive effect) | - |

Data presented as mean ± SEM. EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximal relaxation response. (Note: The data presented is based on studies with KMUP-1, a close structural and functional analog of this compound.[1])

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for isolated aortic ring experiments with this compound.

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

References

Application Notes and Protocols: KMUP-4 Cell-Based cGMP Measurement Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[2] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making it a key target for therapeutic intervention.

KMUP-4, a xanthine derivative, has emerged as a potent modulator of cGMP levels. Its mechanism of action is dual-faceted: it stimulates the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway and also inhibits the activity of several phosphodiesterase (PDE) isoforms, including PDE3, PDE4, and PDE5.[3] This combined action leads to a significant and sustained elevation of intracellular cGMP. These application notes provide a detailed protocol for a cell-based assay to quantify the effects of this compound on intracellular cGMP levels, offering a robust tool for researchers in pharmacology and drug development.

Principle of the Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cGMP in cultured cells treated with this compound. The assay is based on the competition between cGMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. Following the addition of a substrate solution, the color development is measured spectrophotometrically. The concentration of cGMP in the samples is then determined by interpolating from a standard curve.

Data Presentation

The following table summarizes representative quantitative data obtained from a cell-based cGMP assay using KMUP-1, a compound structurally and functionally related to this compound, in rat A10 vascular smooth muscle cells. This data illustrates the expected dose-dependent increase in intracellular cGMP levels following treatment.

| Treatment Group | Concentration (µM) | Mean cGMP Concentration (pmol/mg protein) | Standard Deviation | Fold Increase over Control |

| Vehicle Control | 0 | 5.2 | 0.8 | 1.0 |

| KMUP-1 | 0.1 | 12.8 | 1.5 | 2.5 |

| KMUP-1 | 1 | 25.4 | 2.9 | 4.9 |

| KMUP-1 | 10 | 58.1 | 6.7 | 11.2 |

| KMUP-1 | 100 | 112.3 | 12.5 | 21.6 |

Note: Data is hypothetical and based on published findings for KMUP-1 to serve as an example.[4]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental steps, the following diagrams are provided.

Caption: this compound signaling pathway leading to increased cGMP.

Caption: Experimental workflow for the cell-based cGMP assay.

Experimental Protocols

This protocol is adapted from commercially available competitive ELISA kits and should be optimized for your specific cell line and experimental conditions.

Materials and Reagents:

-

Rat Aortic Smooth Muscle Cells (A10) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1 M HCl)

-

Protein Assay Reagent (e.g., BCA or Bradford)

-

Commercially available cGMP ELISA Kit (containing cGMP standard, anti-cGMP antibody-coated plate, HRP-conjugated cGMP, wash buffer, TMB substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Seeding:

-

Culture A10 or HUVEC cells in appropriate medium until they reach 80-90% confluency.

-

Trypsinize and seed the cells into a 24-well or 48-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.

-

Allow the cells to adhere and grow for 24-48 hours.

-

-

Cell Treatment:

-

Prepare serial dilutions of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

-

Aspirate the culture medium from the wells and wash once with PBS.

-

Add the this compound dilutions or vehicle control (serum-free medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

After incubation, aspirate the treatment medium.

-

Add 200 µL of ice-cold Cell Lysis Buffer (e.g., 0.1 M HCl) to each well.

-

Incubate on ice for 10-15 minutes, with occasional swirling, to ensure complete cell lysis.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the intracellular cGMP.

-

(Optional but recommended) Acetylate the samples and standards according to the ELISA kit manufacturer's instructions to increase assay sensitivity.

-

-

Protein Quantification:

-

Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA). This will be used to normalize the cGMP concentration.

-

-

cGMP ELISA:

-

Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows:

-

Prepare the cGMP standard curve by serially diluting the cGMP standard provided in the kit.

-

Add 50 µL of the standards and cell lysates (supernatant) to the appropriate wells of the anti-cGMP antibody-coated microplate.

-

Add 50 µL of the HRP-conjugated cGMP to each well.

-

Incubate for 2-3 hours at room temperature on a shaker.

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.

-

Add 100 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic curve fit is recommended.

-

Determine the cGMP concentration in each sample by interpolating its absorbance value from the standard curve.

-

Normalize the cGMP concentration to the total protein concentration for each sample (expressed as pmol cGMP/mg protein).

-

Calculate the mean and standard deviation for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be performed to determine the significance of the observed differences.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Insufficient washing, contaminated reagents, or non-specific binding. | Increase the number of wash steps or the soaking time. Ensure all reagents are fresh and properly prepared. Use the blocking buffer recommended by the kit manufacturer. |

| Low or No Signal | Inactive reagents, incorrect assay procedure, or insufficient cGMP in samples. | Check the expiration dates of the kit components. Review the protocol and ensure all steps were followed correctly. Consider increasing the cell number or the concentration of this compound. Acetylate samples to improve sensitivity. |

| Poor Standard Curve | Improper dilution of standards, pipetting errors, or expired standards. | Prepare fresh standard dilutions for each assay. Use calibrated pipettes and ensure accurate pipetting. |

| High Well-to-Well Variability | Inconsistent pipetting, uneven cell seeding, or edge effects. | Ensure thorough mixing of reagents before pipetting. Check cell seeding for uniformity. Avoid using the outer wells of the plate if edge effects are suspected. |

Conclusion

This application note provides a comprehensive framework for conducting a cell-based assay to measure the effects of this compound on intracellular cGMP levels. The detailed protocol, along with the data presentation examples and troubleshooting guide, will enable researchers to reliably quantify the pharmacological activity of this compound and other potential modulators of the cGMP signaling pathway. Adherence to the outlined procedures and careful optimization for specific experimental systems will ensure the generation of accurate and reproducible data.

References

- 1. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic mutations in soluble guanylyl cyclase (sGC) reveal a key role for interfacial regions in the sGC activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for KMUP-4 in Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMUP-4 is a novel xanthine derivative with significant potential for the modulation of smooth muscle cell function. This document provides detailed experimental protocols and application notes for investigating the effects of this compound in smooth muscle cells. The protocols outlined herein are designed to be a comprehensive resource for researchers in pharmacology, cell biology, and drug development. This compound, and its analogs like KMUP-1 and KMUP-3, have been shown to elicit smooth muscle relaxation and other cellular effects primarily through the modulation of cyclic nucleotide signaling pathways. These compounds are known to inhibit phosphodiesterases (PDEs) and activate potassium (K+) channels, leading to a reduction in intracellular calcium ([Ca2+]i) levels and subsequent relaxation.

Data Presentation

The following tables summarize the quantitative data available for this compound and its analogs, providing a basis for experimental design and interpretation.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity of KMUP Analogs

| Compound | PDE Isoform | Inhibition (%) at 10 µM | IC50 (µM) |

| KMUP-1 | PDE3 | Slight Inhibition | >10 |

| PDE4 | Slight Inhibition | >10 | |

| PDE5 | Slight Inhibition | >10 | |

| KMUP-3 | PDE3 | More potent than KMUP-1 | Not Specified |

| PDE4 | More potent than KMUP-1 | Not Specified | |

| PDE5 | More potent than KMUP-1 | Not Specified | |

| IBMX (Control) | PDE3 | Not Specified | 6.5 ± 1.2 |

| PDE4 | Not Specified | 26.3 ± 3.9 | |

| PDE5 | Not Specified | 31.7 ± 5.3 |

Data for KMUP-1 and IBMX from a study on guinea-pig tracheal smooth muscle[1]. Data for KMUP-3 is in comparison to KMUP-1[2]. Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.

Table 2: Effects of KMUP-3 on β-Glycerophosphate-Induced Vascular Smooth Muscle Cell (VSMC) Apoptosis

| Treatment | Apoptotic Cells (%) | Bcl-2/Bax Ratio | Activated Caspase-3 Expression |

| Control | Not Specified | Higher than β-GP | Lower than β-GP |

| β-GP (β-glycerophosphate) | 18.5 ± 2.4 | Lower than Control | Increased |

| β-GP + KMUP-3 (1 µM) | Not Specified | Increased vs. β-GP | Not Specified |

| β-GP + KMUP-3 (10 µM) | 7.6 ± 1.5 | Increased vs. β-GP | Significantly Reduced |

Data from a study on primary rat VSMCs[3].

Signaling Pathways

This compound and its analogs exert their effects on smooth muscle cells through a multi-faceted signaling cascade that primarily involves the elevation of intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP) levels.

This compound Signaling Pathway in Smooth Muscle Relaxation

References

- 1. kmup-1-a-xanthine-derivative-induces-relaxation-of-guinea-pig-isolated-trachea-the-role-of-the-epithelium-cyclic-nucleotides-and-k-channels - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Data supporting the effects of xanthine derivative KMUP-3 on vascular smooth muscle cell calcification and abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xanthine Derivatives in Hypertension Animal Models

Note: The following application notes and protocols are based on studies conducted with the xanthine derivative KMUP-1 . While the user requested information on KMUP-4, the available scientific literature from the search focuses predominantly on KMUP-1's effects in hypertension models. The methodologies and observed signaling pathways are likely relevant for related compounds like this compound, but direct extrapolation should be done with caution.

Introduction

Hypertension is a primary risk factor for numerous cardiovascular diseases, including left ventricular hypertrophy (LVH)[1]. The nitric oxide (NO) signaling pathway is crucial in regulating vascular tone and blood pressure[2][3][4]. The xanthine-based derivative, KMUP-1, has been investigated for its potential to inhibit hypertension-induced LVH by modulating NO signaling pathways[1][5]. These notes provide detailed protocols for administering KMUP-1 to spontaneously hypertensive rats (SHRs), a common animal model for genetic hypertension, and summarize the expected quantitative outcomes and underlying molecular mechanisms[6][7][8].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving KMUP-1 administration in spontaneously hypertensive rats (SHRs) and their normotensive Wistar-Kyoto (WKY) counterparts.

Table 1: Effect of Chronic (28-Day) Oral KMUP-1 Administration on Systolic Arterial Pressure (SAP) [5]

| Animal Group | Treatment (28 Days) | Initial SAP (mmHg) | Final SAP (mmHg) | Change in SAP (mmHg) |

| WKY (Control) | Vehicle | 124.4 ± 6.2 | 134.6 ± 3.2 | +10.2 |

| WKY | KMUP-1 (10 mg/kg/day) | - | - | No Significant Reduction |

| SHR (Control) | Vehicle | 151.0 ± 3.9 | 181.6 ± 5.7 | +30.6 |

| SHR | KMUP-1 (10 mg/kg/day) | - | - | Prevention of Hypertension |

| SHR | KMUP-1 (30 mg/kg/day) | - | - | Prevention of Hypertension |

| Data represents mean ± standard error.[5] |

Table 2: Effect of Chronic (28-Day) Oral KMUP-1 Administration on Cardiac Hypertrophy [5]

| Animal Group | Treatment (28 Days) | Heart Weight / Body Weight (HW/BW) Ratio |

| WKY (Control) | Vehicle | Normal |

| SHR (Control) | Vehicle | Significantly Increased vs. WKY |

| SHR | KMUP-1 (10 mg/kg/day) | Significantly Reduced vs. SHR-Control |

| SHR | KMUP-1 (30 mg/kg/day) | Significantly Reduced vs. SHR-Control |

| KMUP-1 significantly reduced the heart weight to body weight ratio in SHRs, indicating attenuation of cardiac hypertrophy.[5] |

Experimental Protocols

Two primary protocols have been utilized to evaluate the efficacy of KMUP-1 in rat models of hypertension and left ventricular hypertrophy (LVH).

Protocol 1: Chronic Model of Hypertension and LVH

This protocol is designed to assess the long-term effects of KMUP-1 on the development of hypertension and cardiac hypertrophy.

1. Animal Model:

- Use 12-week-old male Spontaneously Hypertensive Rats (SHRs) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls[9].

- House animals under standard conditions (20–24°C, 12-hour light-dark cycle) with ad libitum access to food and water[9].

2. Experimental Groups:

- Group 1: WKY rats + Vehicle (Control)

- Group 2: SHR rats + Vehicle (Control)

- Group 3: SHR rats + KMUP-1 (10 mg/kg/day)

- Group 4: SHR rats + KMUP-1 (30 mg/kg/day)

3. Drug Administration:

- Route: Oral gavage.

- Duration: 28 consecutive days[1][5].

- Prepare KMUP-1 suspension in a suitable vehicle (e.g., distilled water with 0.5% carboxymethylcellulose).

4. Measurements and Endpoints:

- Blood Pressure: Measure tail systolic arterial pressure (SAP) using a non-invasive tail-cuff method at baseline and at the end of the 28-day treatment period[5].

- Cardiac Hypertrophy: At the end of the study, euthanize the animals, excise the hearts, and weigh them. Calculate the heart weight to body weight (HW/BW) ratio as an index of cardiac hypertrophy[5].

- Molecular Analysis: Harvest the aorta and left ventricle for protein expression analysis (Western blot) of key signaling molecules, including eNOS, iNOS, and PKG[5].

Protocol 2: Subacute Model of LVH

This protocol is designed for a shorter-term assessment of KMUP-1's effects, particularly in models where hypertension is exacerbated by NOS inhibition.

1. Animal Model:

- Spontaneously Hypertensive Rats (SHRs).

2. Experimental Groups:

- Group 1: SHR + Vehicle

- Group 2: SHR + N-omega-nitro-l-arginine (L-NNA, a NOS inhibitor) (20 mg/L in drinking water) to induce more severe LVH.

- Group 3: SHR + L-NNA + KMUP-1 (0.5 mg/kg/day)

- Group 4: SHR + L-NNA + Sildenafil (0.7 mg/kg/day) (as a positive control/comparator)

3. Drug Administration:

- Route: Intraperitoneal (i.p.) injection for KMUP-1 and Sildenafil[1].

- Duration: 10 consecutive days[1].

- Administer L-NNA orally via drinking water[1].

4. Measurements and Endpoints:

- Cardiac Hypertrophy: Measure the HW/BW ratio at the end of the 10-day period.

- Molecular Analysis: Analyze left ventricle tissue for the expression of eNOS, cGMP, PKG, iNOS, calcineurin A, and phosphorylated ERK1/2[5].

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for studying KMUP-1 in a chronic hypertension model.

Caption: Workflow for chronic administration of KMUP-1 in hypertensive rats.

KMUP-1 Signaling Pathway in Hypertension

This diagram illustrates the molecular mechanism by which KMUP-1 is proposed to counteract hypertension-induced left ventricular hypertrophy.

References

- 1. KMUP-1 inhibits hypertension-induced left ventricular hypertrophy through regulation of nitric oxide synthases, ERK1/2, and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Nitric Oxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KMUP‐1 inhibits hypertension‐induced left ventricular hypertrophy through regulation of nitric oxide synthases, ERK1/2, and calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Independence of blood pressure and locomotor hyperactivity in normotensive and genetically hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying KMUP-4 Effects Using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for investigating the effects of KMUP-4, a xanthine derivative with potential therapeutic applications. The protocols detailed below are based on published studies of its close derivative, KMUP-1, which has been extensively characterized. As no direct patch-clamp studies on this compound are currently available in the public domain, the methodologies and findings related to KMUP-1 serve as a robust proxy and foundational framework for studying this compound.

The patch-clamp technique is a versatile and powerful tool for studying the effects of pharmacological agents on ion channels, which play a crucial role in a wide range of physiological processes. By recording the ionic currents flowing through individual channels or across the entire cell membrane, researchers can elucidate the mechanisms of action of compounds like this compound at the molecular level.